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Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase
Kinase Kinase Kinase 1 (MAP4K1), is a critical negative regulator of T-cell receptor (TCR)
signaling.[1][2][3] Upon TCR engagement, HPK1 is activated and phosphorylates the adaptor
protein SLP-76 (SH2 domain-containing leukocyte protein of 76 kDa) at Serine 376 (S376).[1]
[2] This phosphorylation event creates a binding site for 14-3-3 proteins, leading to the
destabilization of the TCR signaling complex, ubiquitination, and subsequent proteasomal
degradation of SLP-76. This cascade ultimately dampens T-cell activation and proliferation.

In the context of immuno-oncology, inhibiting HPK1 is a promising therapeutic strategy to
enhance T-cell activity against cancer cells. Hpk1-IN-31 is a small molecule inhibitor of HPK1.
By blocking the kinase activity of HPK1, Hpk1-IN-31 is expected to prevent the phosphorylation
of SLP-76 at Ser376. This, in turn, should lead to sustained T-cell activation.

These application notes provide detailed protocols to quantify the inhibitory effect of Hpk1-IN-
31 on pSLP-76 levels in hematopoietic cells. The primary methods covered are Western
Blotting and Flow Cytometry, which are standard techniques for assessing protein
phosphorylation.

Signaling Pathway
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The following diagram illustrates the central role of HPK1 in the negative regulation of TCR
signaling through the phosphorylation of SLP-76 and the mode of action for Hpk1-IN-31.

Caption: HPK1-mediated negative regulation of TCR signaling and inhibition by Hpk1-IN-31.

Data Presentation

The following tables are templates for summarizing quantitative data from experiments
measuring the effect of Hpk1-IN-31 on pSLP-76 levels. Researchers should populate these
tables with their experimental data. For reference, IC50 values for other Hpk1 inhibitors on
pSLP-76 in Jurkat cells have been reported in the range of 3 nM to 120 nM.

Table 1: Effect of Hpk1-IN-31 on pSLP-76 Levels by Western Blot

pSLP-76 | Total
Treatment Group Hpk1-IN-31 (nM) SLP-76 Ratio % Inhibition
(Normalized)

Vehicle Control 0 1.00 0

Hpk1-IN-31 e.g.,1 User Data User Data
Hpk1-IN-31 e.g., 10 User Data User Data
Hpk1-IN-31 e.g., 100 User Data User Data
Hpk1-IN-31 e.g., 1000 User Data User Data

Table 2: Effect of Hpk1-IN-31 on pSLP-76 Levels by Flow Cytometry
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Median
Fluorescence
Treatment Group Hpk1-IN-31 (nM) . % of Control MFI
Intensity (MFI) of
pSLP-76
Unstimulated Control 0 User Data User Data
Stimulated + Vehicle 0 User Data 100
Stimulated + Hpk1-IN-
a1 eg.,1 User Data User Data
Stimulated + Hpk1-IN-
a1 e.g., 10 User Data User Data
Stimulated + Hpk1-IN-
31 e.g., 100 User Data User Data
Stimulated + Hpk1-IN-
e.g., 1000 User Data User Data

31

Experimental Protocols

The following are detailed protocols for assessing the phosphorylation of SLP-76 at Serine 376.

General Experimental Workflow

Analysis

Preparation Treatment & Stimulation
6b. Flow Cytometry
——> —

1. Cell Culture 2. Prepare Hpk1-IN-31 3. Pre-incubate cells 4. Stimulate TCR 7. Data Analysis
Ge.g., Jurkat, PBMCSD [ (Serial Dilutions) with HpKL-IN-31 (e.g., anti-CD3/CD28) 5. Harvest & Lyse Cells (Quantification, IC50)

— _——7
6a. Western Blot

Click to download full resolution via product page

Caption: General experimental workflow for pSLP-76 phosphorylation assay.
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Protocol 1: Western Blotting for pSLP-76 Detection

This method allows for the semi-quantitative analysis of SLP-76 phosphorylation in cell lysates.

Materials:

Jurkat T-cells or primary human T-cells

e RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
 Hpk1-IN-31

e DMSO (vehicle control)

o Anti-CD3/CD28 antibodies (for stimulation)

 Ice-cold PBS

» RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors
o BCA Protein Assay Kit

o Laemmli sample buffer

o SDS-PAGE gels

e PVDF or nitrocellulose membranes

» Blocking buffer (5% BSA or non-fat dry milk in TBST)

e Primary antibody: anti-phospho-SLP-76 (Ser376)

e Primary antibody: anti-total SLP-76

e Primary antibody: anti-GAPDH or anti-B-actin (loading control)

e HRP-conjugated secondary antibody

e Enhanced Chemiluminescence (ECL) substrate
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e Imaging system

Procedure:

Cell Culture and Treatment: a. Culture Jurkat cells or primary T-cells in RPMI-1640 medium.
b. Seed cells at an appropriate density (e.g., 1-2 x 1076 cells/mL). c. Pre-treat cells with
varying concentrations of Hpk1-IN-31 or DMSO vehicle for 1-2 hours.

Cell Stimulation: a. Following pre-treatment, stimulate the cells with anti-CD3/CD28
antibodies for 15-30 minutes at 37°C to induce TCR signaling. b. Include an unstimulated
control group.

Cell Lysis: a. Pellet cells by centrifugation and wash once with ice-cold PBS. b. Lyse the cells
with ice-cold RIPA buffer containing inhibitors. Incubate on ice for 30 minutes. c. Clarify the
lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

Protein Quantification: a. Determine the protein concentration of the supernatant using a
BCA assay.

SDS-PAGE and Western Blotting: a. Normalize protein amounts for all samples and prepare
with Laemmli sample buffer. b. Separate proteins on an SDS-PAGE gel and transfer to a
PVDF membrane. c. Block the membrane with blocking buffer for 1 hour at room
temperature. d. Incubate the membrane with the primary anti-pSLP-76 (S376) antibody
overnight at 4°C. e. Wash the membrane three times with TBST. f. Incubate with the HRP-
conjugated secondary antibody for 1 hour at room temperature. g. Wash the membrane
three times with TBST. h. Apply ECL substrate and visualize the bands using an imaging
system.

Stripping and Re-probing: a. The membrane can be stripped and re-probed with antibodies
for total SLP-76 and a loading control to ensure equal protein loading.

Data Analysis: a. Quantify band intensities using densitometry software. b. Normalize the
pSLP-76 signal to the total SLP-76 or loading control signal. c. Calculate the percentage
inhibition of pSLP-76 phosphorylation relative to the vehicle-treated control and determine
the IC50 value.
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Protocol 2: Flow Cytometry for pSLP-76 Analysis

This method allows for the quantitative analysis of SLP-76 phosphorylation at the single-cell
level.

Materials:

» Jurkat T-cells or PBMCs

e RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin

« Hpk1-IN-31

e DMSO (vehicle control)

e Anti-CD3/CD28 antibodies (for stimulation)

» Fixation Buffer (e.g., 1.5-2% formaldehyde in PBS)

o Permeabilization Buffer (e.g., ice-cold methanol or commercial permeabilization buffer)
» Staining Buffer (e.g., PBS with 2% FBS)

e Fluorochrome-conjugated anti-pSLP-76 (S376) antibody

e (Optional) Cell surface marker antibodies (e.g., anti-CD4, anti-CD8)

Flow cytometer
Procedure:

e Cell Culture, Treatment, and Stimulation: a. Follow steps 1 and 2 from the Western Blotting
protocol.

» Fixation: a. Stop the stimulation by adding pre-warmed fixation buffer and incubate for 10-15
minutes at room temperature.

o Permeabilization: a. Pellet the cells and resuspend in ice-cold permeabilization buffer.
Incubate on ice for 30 minutes.
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» Staining: a. Wash the cells twice with staining buffer. b. Resuspend the cells in staining buffer
containing the fluorochrome-conjugated anti-pSLP-76 antibody and any surface marker
antibodies. c. Incubate for 30-60 minutes at room temperature, protected from light.

o Data Acquisition: a. Wash the cells twice with staining buffer. b. Resuspend the cells in
staining buffer for analysis. c. Acquire data on a flow cytometer.

o Data Analysis: a. Gate on the cell population of interest (e.qg., live singlets, CD8+ T-cells). b.
Analyze the median fluorescence intensity (MFI) of the pSLP-76 signal in the different
treatment groups. c. Plot the MFI against the log concentration of Hpk1-IN-31 to generate a
dose-response curve and calculate the IC50 value.

Expected Outcomes

Treatment with an effective dose of Hpk1-IN-31 is expected to result in a dose-dependent
decrease in the level of phosphorylated SLP-76 at Serine 376 upon TCR stimulation. This
would be observed as a reduction in band intensity in a Western blot or a lower Median
Fluorescence Intensity (MFI) in flow cytometry. The levels of total SLP-76 should remain
unchanged. These results will confirm the target engagement of Hpk1-IN-31 and its ability to
modulate the HPK1 signaling pathway. This inhibition of SLP-76 phosphorylation is expected to
correlate with an increase in T-cell effector functions, such as cytokine production (e.g., IL-2,
IFN-y).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes and Protocols: pSLP-76
Phosphorylation Assay with Hpk1-IN-31]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10856134#protocol-for-pslp-76-phosphorylation-
assay-with-hpk1-in-31]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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